t-Butyl 3,4-difluoro-2-methylbenZoate
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Overview
Description
t-Butyl 3,4-difluoro-2-methylbenzoate: is an organic compound with the molecular formula C12H15F2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methyl groups, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 3,4-difluoro-2-methylbenzoate typically involves the esterification of 3,4-difluoro-2-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
t-Butyl 3,4-difluoro-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products with different substituents on the benzene ring.
Reduction: t-Butyl 3,4-difluoro-2-methylbenzyl alcohol.
Oxidation: t-Butyl 3,4-difluoro-2-methylbenzoic acid.
Scientific Research Applications
t-Butyl 3,4-difluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl 3,4-difluoro-2-methylbenzoate is primarily related to its chemical reactivity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Comparison with Similar Compounds
Similar Compounds
- t-Butyl 3,4-difluorobenzoate
- t-Butyl 2,4-difluoro-3-methylbenzoate
- t-Butyl 3,5-difluoro-2-methylbenzoate
Uniqueness
t-Butyl 3,4-difluoro-2-methylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which imparts distinct chemical properties. The combination of these substituents with the tert-butyl ester group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14F2O2 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
tert-butyl 3,4-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C12H14F2O2/c1-7-8(5-6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
WGSGWOPHSWWFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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